
(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride
Descripción general
Descripción
“(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 848141-14-0 . It has a molecular weight of 222.7 and its molecular formula is C7H11ClN2O2S . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-(Methylsulfonyl)pyridine-2-carbonitrile with hydrogen chloride in methanol. The mixture is stirred under an atmospheric pressure of hydrogen overnight. The catalyst is then removed by filtration through celite and the solvent is evaporated. Water is added and the solution is freeze-dried to afford the title compound as a yellow powder .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The yield of the reaction is reported to be around 89% .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Photocytotoxicity and Cellular Imaging
Iron(III) complexes with catecholates and pyridinyl derivatives have been studied for their photocytotoxic properties and potential applications in cellular imaging. These complexes show remarkable photocytotoxicity under red light, demonstrating potential for therapeutic applications by inducing apoptosis in cancer cells through the generation of reactive oxygen species. The ability of these complexes to be ingested by cells and interact with DNA further underscores their potential for targeted cancer therapy (Basu et al., 2014; Basu et al., 2015).
Anticonvulsant Agents
Research on heterocyclic Schiff bases of pyridinyl methanamines has shown significant potential in the development of anticonvulsant agents. These compounds have been observed to protect against seizures in various models, indicating their therapeutic potential in treating epilepsy and related disorders (Pandey & Srivastava, 2011).
Spin-Crossover and Crystallographic Phase Changes
Studies on iron(II) complexes with sulfonyl- and pyridinyl-based ligands have explored the interplay between spin-crossover properties and crystallographic phase changes. These properties are crucial for the development of molecular materials with potential applications in sensors and memory devices (Cook et al., 2015).
Synthesis and Characterization of Schiff Bases
The synthesis of Schiff bases from pyridinyl compounds has been extensively studied, showing their relevance in various chemical reactions and potential applications in medicinal chemistry and as ligands in catalytic processes. These bases are crucial intermediates in the synthesis of complex molecules with specific biological activities (Becerra et al., 2021; Sniecikowska et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
(5-methylsulfonylpyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-3-2-6(4-8)9-5-7;/h2-3,5H,4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEMVHRCZDIVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B591647.png)
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)
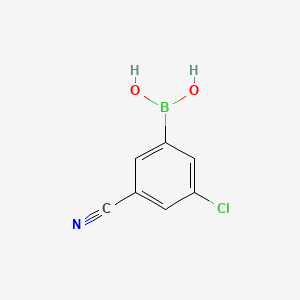
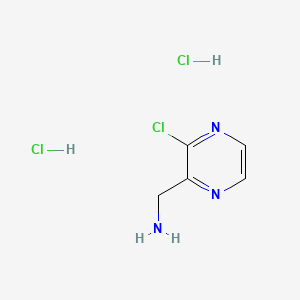

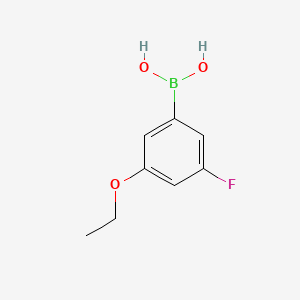
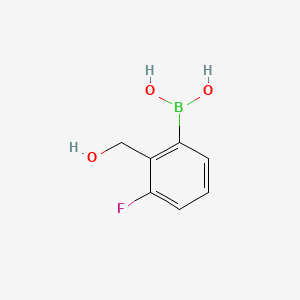
![Hexanal, 2-ethyl-, polymer with 2,5-furandione and oxybis[propanol]](/img/no-structure.png)

![(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B591665.png)
![[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B591666.png)
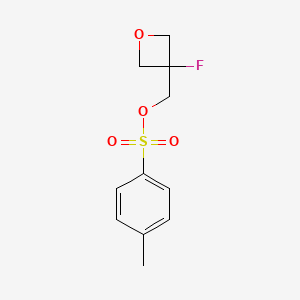
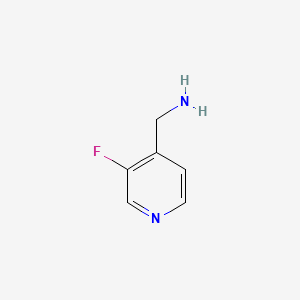
![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)